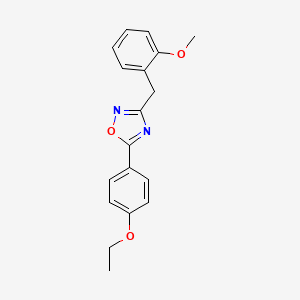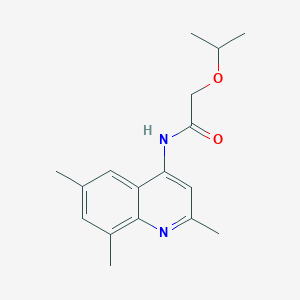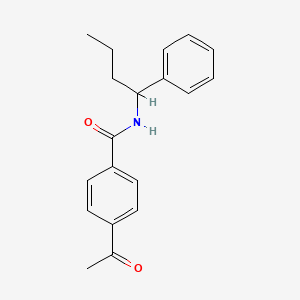![molecular formula C12H11F3N2O2S B6097085 2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone)](/img/structure/B6097085.png)
2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone) is not well understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone) has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, it has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the advantages of using 2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone) in lab experiments is its ability to reduce inflammation and pain. This makes it an ideal compound for studying the inflammatory response in animal models of disease. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which makes it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone). One of the directions is to study its mechanism of action in more detail to understand how it works at the molecular level. Additionally, future research could focus on developing new derivatives of this compound that have improved anti-inflammatory and anti-cancer properties. Finally, research could focus on studying the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, 2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone) is a chemical compound that has potential applications in various fields, including medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for various diseases.
合成法
2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone) can be synthesized using different methods. One of the methods involves the reaction of 2,3,4-pentanetrione with 4-(trifluoromethyl)thiophenylhydrazine in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography.
科学的研究の応用
2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone) has been studied extensively for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. It has been found to have anti-inflammatory properties and has been used to treat various diseases, including arthritis, asthma, and cancer.
特性
IUPAC Name |
(Z)-4-hydroxy-3-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-7(18)11(8(2)19)17-16-9-3-5-10(6-4-9)20-12(13,14)15/h3-6,18H,1-2H3/b11-7-,17-16? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMNSTXUVLAHDJ-LHIVGCSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC=C(C=C1)SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC=C(C=C1)SC(F)(F)F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-6-[3-(4-morpholinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6097013.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxyphenyl)acetyl]-3-piperidinamine](/img/structure/B6097029.png)
![3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}acrylic acid](/img/structure/B6097035.png)
![1-[4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B6097045.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6097052.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-2-carboxamide](/img/structure/B6097058.png)
![3-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B6097064.png)
![2-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B6097072.png)
![ethyl 4-(2-phenoxyethyl)-1-{[(2-phenylethyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B6097076.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6097083.png)
![1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6097088.png)
